Higher Lipophilicity vs Benzyl Sulfate
2-Methylbenzylsulfate demonstrates a notably higher predicted lipophilicity compared to its unsubstituted analog, benzyl sulfate. This difference is quantified by the octanol-water partition coefficient (LogP), a key descriptor for membrane permeability and distribution. According to predicted data, 2-Methylbenzylsulfate has an ACD/LogP of 1.79 , whereas benzyl sulfate has a LogP of 1.26 [1]. This represents a 42% increase in lipophilicity for the ortho-methyl substituted compound.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 1.79 |
| Comparator Or Baseline | Benzyl sulfate (LogP: 1.26) |
| Quantified Difference | 42% higher predicted LogP (1.79 vs 1.26) |
| Conditions | Predicted using ACD/Labs Percepta Platform and ChemAxon [1] |
Why This Matters
A higher LogP indicates increased lipophilicity, which can significantly alter the compound's behavior in biological systems, affecting its ability to cross lipid bilayers, its distribution within an organism, and its interaction with hydrophobic protein pockets. This difference makes 2-Methylbenzylsulfate a distinct entity for studies of membrane transport and metabolic fate compared to the unsubstituted benzyl sulfate.
- [1] Human Metabolome Database (HMDB). Showing metabocard for Benzyl sulfate (HMDB0034782). View Source
